molecular formula C20H19FN4O4 B11178633 N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)pyridine-3-carbohydrazide

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)pyridine-3-carbohydrazide

Cat. No.: B11178633
M. Wt: 398.4 g/mol
InChI Key: IDZSPXZWVVEMLH-UHFFFAOYSA-N
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Description

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dioxopyrrolidinyl moiety, and a pyridine-carbohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide typically involves multiple steps. One common method includes the following steps:

    Formation of the dioxopyrrolidinyl intermediate: This step involves the reaction of 4-fluorophenylamine with succinic anhydride to form the 2,5-dioxopyrrolidinyl intermediate.

    Coupling with pyridine-3-carbohydrazide: The intermediate is then reacted with pyridine-3-carbohydrazide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide
  • N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

Uniqueness

N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents. The fluorine atom can also influence the compound’s pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H19FN4O4

Molecular Weight

398.4 g/mol

IUPAC Name

N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)pyridine-3-carbohydrazide

InChI

InChI=1S/C20H19FN4O4/c1-12(2)19(28)25(23-18(27)13-4-3-9-22-11-13)16-10-17(26)24(20(16)29)15-7-5-14(21)6-8-15/h3-9,11-12,16H,10H2,1-2H3,(H,23,27)

InChI Key

IDZSPXZWVVEMLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(C1CC(=O)N(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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